7-Oxaspiro[3.5]nonane-2-carbaldehyde
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Overview
Description
7-Oxaspiro[35]nonane-2-carbaldehyde is a chemical compound with the molecular formula C₉H₁₄O₂ It is a spiro compound, meaning it contains a spiro-connected bicyclic system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxaspiro[3.5]nonane-2-carbaldehyde typically involves the formation of the spirocyclic structure through radical chemistry. One common method involves the use of carbohydrate spiro-heterocycles via radical chemistry, where a variety of heterospiroalkane bicyclic structures are formed using free radical chemistry . The process often includes C(sp³)–H bond functionalization by hydrogen atom transfer initiated by radicals and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of radical chemistry and spirocyclization can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
7-Oxaspiro[3.5]nonane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The spirocyclic structure can undergo substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve nucleophiles and catalysts.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted spirocyclic compounds
Scientific Research Applications
7-Oxaspiro[3.5]nonane-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Oxaspiro[3.5]nonane-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of new compounds. The spirocyclic structure provides stability and rigidity, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 7-Oxaspiro[3.5]nonane-2-carboxylic acid
- 7-Oxaspiro[3.5]nonane-2-methanol
- 7-Oxaspiro[3.5]nonane-2-amine
Uniqueness
7-Oxaspiro[3.5]nonane-2-carbaldehyde is unique due to its aldehyde functional group, which provides distinct reactivity compared to similar compounds with carboxylic acid, alcohol, or amine groups. This uniqueness makes it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
7-oxaspiro[3.5]nonane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c10-7-8-5-9(6-8)1-3-11-4-2-9/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDTVOKUDRHWIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(C2)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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